2,4',5-Tribromobiphenyl
Overview
Description
2,4’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds with bromine atoms attached to biphenyl. These compounds are known for their use as flame retardants in various consumer products, including plastics, textiles, electronics, and building materials .
Mechanism of Action
Target of Action
The primary target of 2,4’,5-Tribromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of AhR by 2,4’,5-Tribromobiphenyl affects the biochemical pathways related to the metabolism of xenobiotics . The compound’s action leads to the upregulation of enzyme genes involved in these pathways, impacting the body’s ability to process and eliminate foreign substances .
Pharmacokinetics
Given its structure and properties, it is likely to have low water solubility , suggesting that its bioavailability may be influenced by factors such as its formulation and the route of administration.
Result of Action
The activation of AhR by 2,4’,5-Tribromobiphenyl leads to various molecular and cellular effects. These include the upregulation of xenobiotic metabolizing enzyme genes and the mediation of the toxic effects of halogenated aromatic hydrocarbons . These effects can impact various biological processes, including cell cycle regulation and oxidative stress response .
Action Environment
The action, efficacy, and stability of 2,4’,5-Tribromobiphenyl can be influenced by various environmental factors. For instance, its persistence in the environment may be due to its resistance to degradation . Additionally, its use as a flame retardant in various consumer products can lead to its widespread distribution in the environment .
Biochemical Analysis
Biochemical Properties
2,4’,5-Tribromobiphenyl is known to interact with various biomolecules. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This interaction activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This suggests that 2,4’,5-Tribromobiphenyl plays a significant role in biochemical reactions, particularly in the metabolism of xenobiotics .
Cellular Effects
The cellular effects of 2,4’,5-Tribromobiphenyl are primarily related to its role as a transcriptional activator. By binding to the XRE promoter region and activating the expression of various genes, 2,4’,5-Tribromobiphenyl can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4’,5-Tribromobiphenyl involves its interaction with the XRE promoter region of genes . As a ligand-activated transcriptional activator, 2,4’,5-Tribromobiphenyl binds to this region and activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This can lead to changes in gene expression and influence various cellular processes .
Metabolic Pathways
2,4’,5-Tribromobiphenyl is known to be involved in the metabolism of xenobiotics . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene
Transport and Distribution
Given its lipophilic nature, it is likely to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk
Subcellular Localization
Given its role as a transcriptional activator, it is likely to be found in the nucleus where it can interact with the XRE promoter region of genes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Tribromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper stoichiometric ratio of reactants to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of 2,4’,5-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,4’,5-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: Reduction of 2,4’,5-Tribromobiphenyl can lead to the formation of less brominated biphenyls.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed
Substitution: Products include biphenyl derivatives with different substituents replacing the bromine atoms.
Oxidation: Products include biphenyl carboxylic acids or ketones.
Reduction: Products include less brominated biphenyls or biphenyl itself.
Scientific Research Applications
2,4’,5-Tribromobiphenyl has several scientific research applications:
Environmental and Ecotoxicological Studies: It is used to study the environmental presence, persistence, and impact of brominated compounds.
Material Science and Organic Electronics:
Molecular Probes and Fluorescent Dyes: The structural features of 2,4’,5-Tribromobiphenyl are relevant in the development of molecular probes and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Tribromobiphenyl
- 2,4,6-Tribromophenol
- 2,4,4’-Tribromodiphenyl ether
Uniqueness
2,4’,5-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental persistence. Compared to other polybrominated biphenyls, it has distinct applications and toxicological profiles .
Properties
IUPAC Name |
1,4-dibromo-2-(4-bromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOFEQEGKHRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074768 | |
Record name | PBB 031 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-36-3 | |
Record name | 2,4',5-Tribromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBB 031 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4',5-TRIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3YQ7ZFWN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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